molecular formula C20H19N5O6S B395336 [(3-HYDROXYPHENYL)CARBAMOYL]METHYL 4-{5-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE

[(3-HYDROXYPHENYL)CARBAMOYL]METHYL 4-{5-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE

Cat. No.: B395336
M. Wt: 457.5g/mol
InChI Key: JCACUYUNGBCEHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3-HYDROXYPHENYL)CARBAMOYL]METHYL 4-{5-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxyanilino group, an oxoethyl group, and a tetraazolyl benzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-HYDROXYPHENYL)CARBAMOYL]METHYL 4-{5-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE involves multiple stepsThe final step involves the formation of the tetraazolyl benzoate moiety through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[(3-HYDROXYPHENYL)CARBAMOYL]METHYL 4-{5-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted benzoates, which can be further utilized in various applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(3-HYDROXYPHENYL)CARBAMOYL]METHYL 4-{5-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE involves its interaction with specific molecular targets and pathways. The hydroxyanilino group can interact with cellular proteins, modulating their activity. The oxoethyl group can participate in redox reactions, affecting cellular oxidative stress levels. The tetraazolyl benzoate moiety can bind to specific receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3-HYDROXYPHENYL)CARBAMOYL]METHYL 4-{5-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for research and development in multiple fields .

Properties

Molecular Formula

C20H19N5O6S

Molecular Weight

457.5g/mol

IUPAC Name

[2-(3-hydroxyanilino)-2-oxoethyl] 4-[5-(2-ethoxy-2-oxoethyl)sulfanyltetrazol-1-yl]benzoate

InChI

InChI=1S/C20H19N5O6S/c1-2-30-18(28)12-32-20-22-23-24-25(20)15-8-6-13(7-9-15)19(29)31-11-17(27)21-14-4-3-5-16(26)10-14/h3-10,26H,2,11-12H2,1H3,(H,21,27)

InChI Key

JCACUYUNGBCEHM-UHFFFAOYSA-N

SMILES

CCOC(=O)CSC1=NN=NN1C2=CC=C(C=C2)C(=O)OCC(=O)NC3=CC(=CC=C3)O

Canonical SMILES

CCOC(=O)CSC1=NN=NN1C2=CC=C(C=C2)C(=O)OCC(=O)NC3=CC(=CC=C3)O

Origin of Product

United States

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